molecular formula C10H16ClN B13405501 Benzeneethanamine, alpha,3-dimethyl-, hydrochloride CAS No. 77083-25-1

Benzeneethanamine, alpha,3-dimethyl-, hydrochloride

Cat. No.: B13405501
CAS No.: 77083-25-1
M. Wt: 185.69 g/mol
InChI Key: JDJFSENCYVVAHQ-UHFFFAOYSA-N
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Description

Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of benzyl methyl ketone or benzoic acid.

    Reduction: Formation of N-methylamphetamine.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.

    Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.

    Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Similar in structure and function but with a higher potency.

    Amphetamine: Shares the core structure but differs in the degree of methylation.

    Phenethylamine: The parent compound with a simpler structure.

Uniqueness

Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.

Properties

CAS No.

77083-25-1

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

1-(3-methylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H

InChI Key

JDJFSENCYVVAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)N.Cl

Origin of Product

United States

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